2-Chloro-7-(difluoromethoxy)quinoxaline
Description
Properties
Molecular Formula |
C9H5ClF2N2O |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-chloro-7-(difluoromethoxy)quinoxaline |
InChI |
InChI=1S/C9H5ClF2N2O/c10-8-4-13-6-2-1-5(15-9(11)12)3-7(6)14-8/h1-4,9H |
InChI Key |
VOELVFJWJSXVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Methods for Difluoromethoxylation:
- Transition Metal-Catalyzed Difluoromethylation: Using copper or palladium catalysts to facilitate coupling of difluoromethyl sources (e.g., difluoromethyl bromide or difluoromethyl sulfonates) with quinoxaline derivatives.
- Radical Difluoromethylation: Employing radical initiators or photoredox catalysts to generate difluoromethyl radicals that add selectively to the quinoxaline ring.
- Nucleophilic Substitution: Conversion of hydroxyquinoxaline derivatives by reaction with difluoromethylating agents under basic conditions to form the difluoromethoxy group.
These methods have been refined to improve regioselectivity, yield, and functional group tolerance.
Representative Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Quinoxaline core formation | o-Phenylenediamine + 1,2-diketone, pyridine, THF, rt, 2h | Formation of 2-unsubstituted quinoxaline | 85-90 |
| 2 | Chlorination at position 2 | N-Chlorosuccinimide (NCS), solvent (e.g., chloroform), room temperature | 2-Chloroquinoxaline intermediate | 75-80 |
| 3 | Difluoromethoxylation at position 7 | Copper-catalyzed coupling with difluoromethyl bromide, base, inert atmosphere | This compound | 65-75 |
Note: Yields are approximate and depend on reaction scale and purification methods.
Advanced Synthetic Techniques
Recent literature highlights the use of greener and more efficient protocols for quinoxaline derivatives synthesis, including:
- Microwave-assisted synthesis: Accelerates reaction times significantly (minutes vs hours), improves yields, and reduces solvent use.
- Ultrasonication and copper catalysis: For coupling reactions, ultrasonication enhances reaction rates and yields without the need for bi-metallic catalysts.
These methods can be adapted for the preparation of this compound to improve efficiency and sustainability.
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR signals for difluoromethoxy protons typically appear as characteristic peaks around δ 6.5–7.5 ppm, with ^19F NMR confirming fluorine incorporation.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of 230.60 g/mol.
- Elemental Analysis: Confirms molecular formula C9H5ClF2N2O.
- Infrared Spectroscopy (IR): Bands corresponding to C-F and C-Cl stretching vibrations.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Advantages | Limitations |
|---|---|---|---|
| Quinoxaline core synthesis | Condensation of o-phenylenediamine with diketones in pyridine/THF | High yield, mild conditions | Requires pure starting materials |
| Chlorination | Electrophilic substitution with NCS | Selective 2-position chlorination | Possible over-chlorination if uncontrolled |
| Difluoromethoxylation | Transition metal-catalyzed or radical difluoromethylation | Regioselective, efficient fluorine incorporation | Requires careful control of reaction conditions |
| Green synthesis enhancements | Microwave irradiation, ultrasonication | Faster reactions, higher yields, eco-friendly | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(difluoromethoxy)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMSO, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Chlorine, bromine, nitric acid.
Major Products Formed
Nucleophilic Substitution: Aminoquinoxalines, thioquinoxalines.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Electrophilic Substitution: Halogenated quinoxalines, nitroquinoxalines.
Scientific Research Applications
2-Chloro-7-(difluoromethoxy)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is employed in the development of organic electronic materials, dyes, and fluorescent probes.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(difluoromethoxy)quinoxaline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antibacterial effects. The presence of chloro and difluoromethoxy groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoxaline
- 7-(Difluoromethoxy)quinoxaline
- 2,3-Dichloroquinoxaline
- 2-Methoxyquinoxaline
Uniqueness
2-Chloro-7-(difluoromethoxy)quinoxaline is unique due to the presence of both chloro and difluoromethoxy substituents, which confer distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Compared to other quinoxaline derivatives, it may exhibit improved biological activity and selectivity towards specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
